REACTION_CXSMILES
|
CO.[OH-].[K+].[O:5]=[C:6]1[C:15]2[C:10](=[CH:11][C:12]([S:16]C(=O)N(C)C)=[CH:13][CH:14]=2)[CH:9]=[CH:8][NH:7]1>O>[SH:16][C:12]1[CH:11]=[C:10]2[C:15](=[CH:14][CH:13]=1)[C:6](=[O:5])[NH:7][CH:8]=[CH:9]2 |f:1.2|
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
86 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
dimethyl-thiocarbamic acid S-(1-oxo-1,2-dihydro-isoquinolin-6-yl) ester
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
O=C1NC=CC2=CC(=CC=C12)SC(N(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate (x2)
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate (x3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
SC=1C=C2C=CNC(C2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104 mg | |
YIELD: CALCULATEDPERCENTYIELD | 104.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |